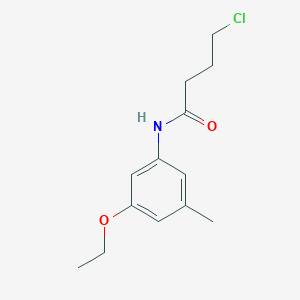![molecular formula C7H12INO B13200904 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Iodomethyl)-6-oxa-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the iodomethyl group. One common method involves the cyclization of a suitable precursor, such as an azaspiro compound, under specific reaction conditions. The iodomethyl group can be introduced using reagents like iodomethane in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic ring system.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce hydroxyl groups.
Scientific Research Applications
7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the spirocyclic structure can influence the compound’s binding affinity and selectivity. The pathways involved may include modulation of enzyme activity or interaction with receptor sites.
Comparison with Similar Compounds
Similar Compounds
7-(Iodomethyl)-6-oxaspiro[3.4]octane: Similar structure but lacks the azaspiro component.
7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane: Contains additional methoxy groups.
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane: Features a methyl group instead of the azaspiro component.
Uniqueness
7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane is unique due to the presence of both the iodomethyl group and the azaspiro ring system. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C7H12INO |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12INO/c8-2-6-1-7(5-10-6)3-9-4-7/h6,9H,1-5H2 |
InChI Key |
PAAZYRGSLAEINL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CNC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


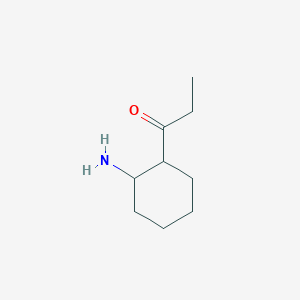
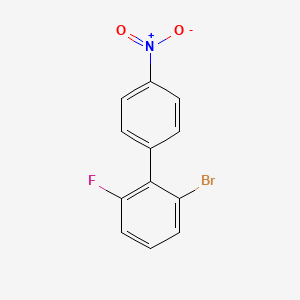
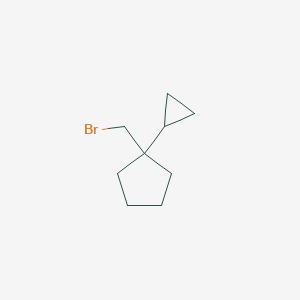
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
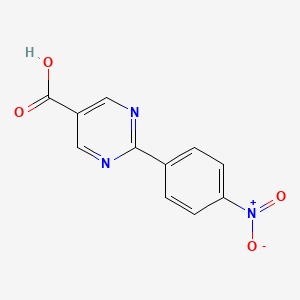
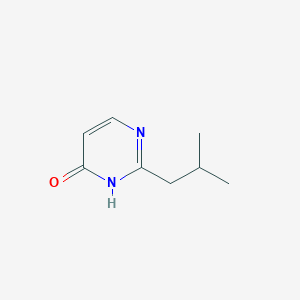
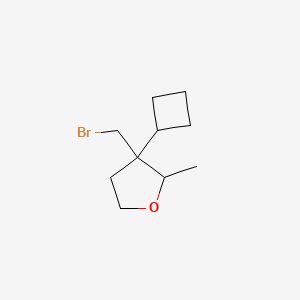
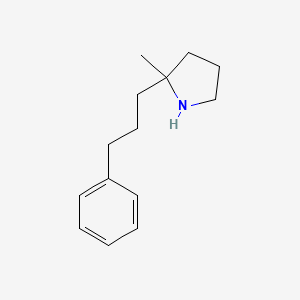
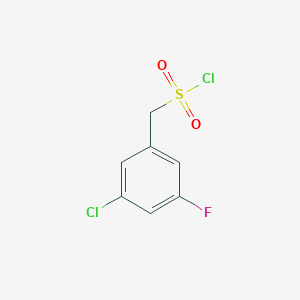
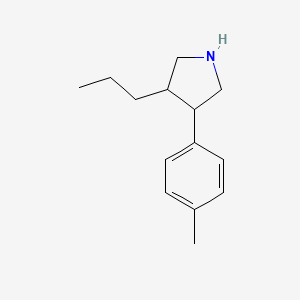
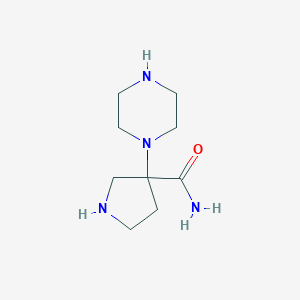
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
